methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride
Description
Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a hydrochloride salt of a benzylamine derivative featuring a trifluoromethyl sulfanyl (SCF₃) substituent on the aromatic ring. This compound combines a polarizable sulfur atom with the strong electron-withdrawing trifluoromethyl group, which influences its electronic properties, solubility, and reactivity. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications requiring bioavailability.
Properties
CAS No. |
2703774-24-5 |
|---|---|
Molecular Formula |
C9H11ClF3NS |
Molecular Weight |
257.70 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
InChI Key |
XHPKOJOOTVVZEV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride typically involves the following steps:
-
Formation of the Trifluoromethylsulfanylphenyl Intermediate
Starting Materials: 4-bromothiophenol and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Procedure: The trifluoromethyl group is introduced to the thiophenol via a palladium-catalyzed coupling reaction, forming 4-(trifluoromethylsulfanyl)phenyl bromide.
-
Aminomethylation
Starting Materials: 4-(trifluoromethylsulfanyl)phenyl bromide and methylamine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide.
Procedure: The bromide is substituted by the methylamine group, yielding methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine.
-
Formation of Hydrochloride Salt
Starting Materials: Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine and hydrochloric acid.
Reaction Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt.
Procedure: The resulting solution is evaporated to obtain the solid hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically conducted in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are carried out in inert solvents like tetrahydrofuran or ether.
Products: Reduction can convert the trifluoromethylsulfanyl group to a thiol or a sulfide.
-
Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Reactions are performed in polar solvents under basic or acidic conditions.
Products: Substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Solvents: Ethanol, methanol, tetrahydrofuran, ether.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it a valuable building block in drug development.
- Example : It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which have shown potential as antihyperglycemic agents .
Medicinal Chemistry
The compound is studied for its biological activities, particularly in the context of drug discovery. The presence of the trifluoromethyl group is known to influence biological interactions and improve pharmacological properties.
- Antidiabetic Agents : Research indicates that derivatives synthesized from this compound exhibit significant activity against diabetes mellitus. For instance, a derivative was identified as a candidate drug due to its favorable structure-activity relationship .
Fluorine NMR Studies
Fluorinated compounds like this compound are increasingly used in fluorine NMR studies. These studies help in screening and ranking ligands based on their affinity for biological targets, which is crucial in drug discovery processes .
Case Study 1: Antihyperglycemic Activity
A series of compounds derived from this compound were evaluated for their antihyperglycemic properties. The study revealed that certain derivatives exhibited significant blood glucose-lowering effects in diabetic models, indicating their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a study focused on SAR, researchers synthesized multiple derivatives to assess their biological activity. The findings suggested that modifications on the methyl group and trifluoromethyl substitution significantly impacted the efficacy and selectivity of the compounds against specific targets .
Mechanism of Action
The mechanism by which methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The SCF₃ group in the target compound distinguishes it from analogs with phenoxy () or ester () substituents. SCF₃ is more electron-withdrawing than phenoxy, reducing the amine's basicity compared to 4-(4-methylphenoxy)phenyl]methylamine hydrochloride .
Functional Group Analogs
Trifluoromethyl-Containing Compounds
- Pesticide Sulfonylureas (e.g., Triflusulfuron methyl ester): These feature trifluoromethyl and sulfonylurea groups. While the target compound lacks a triazine ring, the shared trifluoromethyl group suggests similar synthetic challenges (e.g., fluorination steps) and enhanced metabolic stability .
- (R)-2-Methyl-1-(3-oxo-3-...propanamide)pyrrolidine-2-carboxylic acid methyl ester : Contains trifluoromethyl and pyridine groups, likely for kinase inhibition. The target compound’s simpler structure may prioritize membrane permeability over target specificity .
Key Observations :
- The hydrochloride salt form in the target compound and enhances solubility compared to neutral analogs.
- Synthetic routes for trifluoromethyl-containing compounds often involve Ullmann couplings or fluorination reactions , as seen in patent intermediates .
Application-Based Comparisons
- Pharmaceutical Intermediates: The target compound’s benzylamine scaffold is common in CNS drugs (e.g., dopamine analogs). Its SCF₃ group may enhance blood-brain barrier penetration compared to phenoxy analogs .
- Agrochemicals : Unlike sulfonylurea pesticides (), the target compound lacks herbicidal motifs (e.g., triazine rings) but could serve as a precursor for sulfur-containing fungicides.
Biological Activity
Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride, with the chemical formula and a CID number of 165951139, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The presence of the sulfenyl group further contributes to its reactivity and interaction with biological targets.
- Inhibition of Enzymatic Activity :
- Antiproliferative Effects :
- Interaction with Protein Kinases :
1. Anticancer Activity
A study investigated the anticancer properties of related compounds containing trifluoromethyl groups. The results indicated that these compounds could effectively induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The specific IC50 values for related compounds were reported as follows:
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.051 | Pancreatic Adenocarcinoma (BxPC-3) |
| Compound B | 0.066 | Epithelioid Pancreatic Carcinoma (Panc-1) |
| Methyl Amine | TBD | TBD |
2. Enzyme Modulation
Research has highlighted the role of trifluoromethyl and sulfonyl groups in enhancing the biological activity of drugs targeting protein kinases. For example, compounds designed with these functionalities showed improved inhibition rates against several receptor tyrosine kinases involved in tumor growth and metastasis .
3. Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated; however, studies suggest that similar compounds exhibit favorable absorption and distribution characteristics due to their lipophilic nature .
Q & A
Q. What synthetic routes are available for methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride, and how are yields optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Sulfanyl Group Introduction : Reacting 4-(trifluoromethyl)thiophenol with a benzyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Methylamine Incorporation : Reductive amination using methylamine and a reducing agent (e.g., NaBH₃CN) .
Optimization : Design of Experiments (DoE) principles (e.g., factorial designs) are critical for parameter optimization (temperature, solvent, stoichiometry). For example, orthogonal arrays can minimize trials while maximizing yield .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the benzylamine backbone and trifluoromethylsulfanyl group (e.g., δ ~3.8 ppm for –SCH₂– and δ ~125–135 ppm for CF₃ in -NMR) .
- Mass Spectrometry : High-resolution MS validates the molecular ion [M+H]⁺ (e.g., m/z calculated for C₉H₁₀F₃NS: 231.03) .
- FT-IR : Peaks at ~2550 cm⁻¹ (S–H stretch) and ~1100 cm⁻¹ (C–F stretch) confirm functional groups .
Q. How is purity assessed, and what solvent systems are effective for HPLC analysis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid (TFA) achieve baseline separation. Detection at 254 nm is typical for aromatic systems .
- Purity Criteria : ≥95% purity by area normalization, validated via spiking experiments with known impurities .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic substitution steps .
- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) by calculating solvation free energies .
Q. What is the compound’s interaction with serotonin receptors, and how is this studied?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The trifluoromethylsulfanyl group may enhance hydrophobic interactions with 5-HT receptor pockets .
- In Vitro Assays : Radioligand displacement assays (e.g., -serotonin competition in HEK293 cells expressing 5-HT₃A receptors) quantify IC₅₀ values .
- Structure-Activity Relationship (SAR) : Modifying the benzylamine scaffold or sulfanyl linker can reveal critical pharmacophoric elements .
Q. How does the compound’s LogD/pH profile influence its pharmacokinetic properties?
Methodological Answer:
- LogD Determination : Shake-flask method with octanol/water at pH 7.4 and 5.5. The compound’s LogD ~1.8 (pH 7.4) suggests moderate membrane permeability .
- pH-Solubility Profile : Equilibrium solubility measured via HPLC after 24-hr agitation. Poor solubility at pH > 8 may necessitate prodrug strategies .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies degradation half-life (t₁/₂) .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
